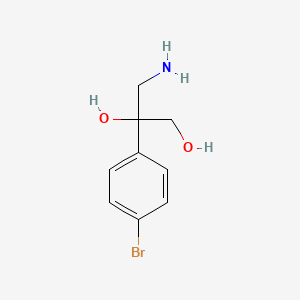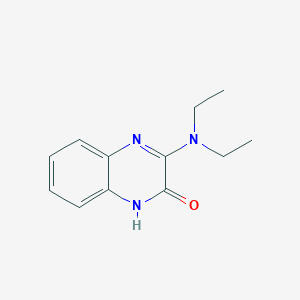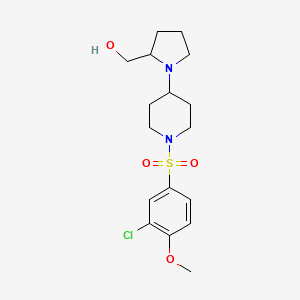
(1-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains a piperidine ring, which is a six-membered ring with one nitrogen atom. The molecule has a sulfonyl group attached to the 4-methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The molecule contains a pyrrolidine ring and a piperidine ring, both of which are saturated and contain a nitrogen atom . The molecule also contains a sulfonyl group attached to the 4-methoxyphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of multiple rings and functional groups could influence its solubility, stability, and reactivity .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and crystal structure analysis of compounds with similar sulfonyl and piperidinyl groups indicate a detailed approach to understanding their molecular framework. For instance, the synthesis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol demonstrates the use of condensation reactions and X-ray crystallography to elucidate the compound's structure, revealing a chair conformation of the piperidine ring and tetrahedral geometry around the sulfur atom, highlighting intramolecular interactions (Girish et al., 2008). Similar studies on 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol provide additional insights into the crystalline structure and molecular interactions, furthering our understanding of how these compounds behave under various conditions (Benakaprasad et al., 2007).
Biological Activities
Research on compounds with piperidine and sulfonyl groups also extends to their biological activities, such as antimicrobial and anticonvulsant effects. For instance, novel 1-substituted pyrrolidin-2-one and pyrrolidine derivatives have been synthesized and tested for their antiarrhythmic, antihypertensive, and alpha-adrenolytic properties, demonstrating the therapeutic potential of these compounds in cardiovascular diseases (Malawska et al., 2002). Additionally, structural and electronic properties of anticonvulsant drugs based on substituted pyridazines, triazines, and pyrimidines have been studied, offering insights into their pharmacological potential (Georges et al., 1989).
Chemical Properties and Applications
The chemical reactivity and applications of similar compounds have been explored through various synthetic routes and rearrangements, highlighting their versatility in organic synthesis. For example, the rearrangements during the synthesis of pyrrolidines from cyclizations of amino alcohols with vinyl sulfones reveal the potential for generating diverse heterocyclic structures, indicating the role of such compounds in the synthesis of complex organic molecules (Back et al., 2003).
Orientations Futures
The future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and studying its physical and chemical properties in more detail. The pyrrolidine ring is a common feature in many biologically active compounds, suggesting that this compound could have interesting biological activities .
Propriétés
IUPAC Name |
[1-[1-(3-chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O4S/c1-24-17-5-4-15(11-16(17)18)25(22,23)19-9-6-13(7-10-19)20-8-2-3-14(20)12-21/h4-5,11,13-14,21H,2-3,6-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNLHQAHWPXRIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCC3CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide](/img/structure/B2638732.png)
![4-[2-(3-Methylphenoxy)acetamido]benzene-1-sulfonyl fluoride](/img/structure/B2638734.png)
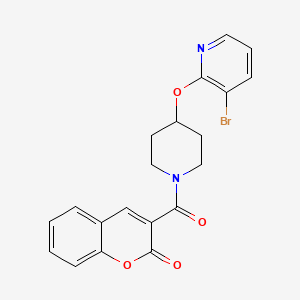
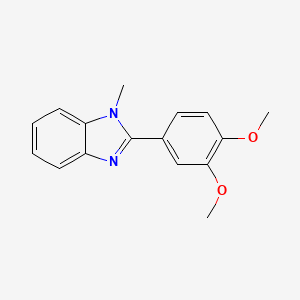
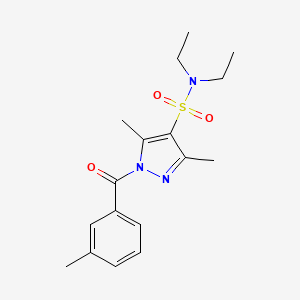

![5-{[4-(Benzyloxy)phenyl]methylidene}-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2638740.png)
![N-(3-acetamidophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2638743.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2638744.png)
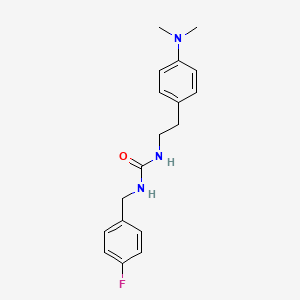
![2-(4-Ethoxyphenyl)-5-(2-methylpropyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2638749.png)
![1-[2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B2638750.png)
